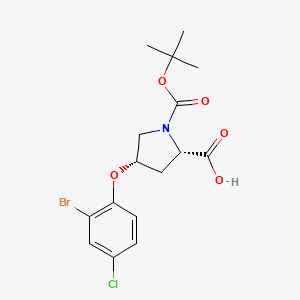
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Hydrogenations : The compound has been used in asymmetric hydrogenations, particularly of (Z)-2-acetamidoacrylic acid derivatives. This application is significant in the field of organic synthesis, as it demonstrates the compound's utility in facilitating specific and controlled chemical reactions (Takahashi & Achiwa, 1989).
Synthesis of Enantiopure Di(Tert‐Butyl) Derivatives : It has been used in the synthesis of enantiopure di(tert‐butyl) derivatives. These derivatives are valuable in the preparation of 4‐Hydroxypipecolate derivatives, which are important in medicinal chemistry and drug development (Chaloin et al., 2008).
Development of Polyamides : In material science, derivatives of this compound have been utilized in the synthesis of polyamides. These polyamides, featuring flexible main-chain ether linkages and ortho-phenylene units, exhibit high thermal stability and solubility in polar solvents, making them potentially useful for various industrial applications (Hsiao, Yang & Chen, 2000).
Catalysis in Asymmetric Syntheses : The compound has been instrumental in the asymmetric syntheses of various acids and their derivatives. This illustrates its role as a catalyst in producing optically pure chemical compounds, which is crucial in the pharmaceutical industry (Xue et al., 2002).
Synthesis of Phosphinates : It has been used in the synthesis of new phosphinates and diphosphinates. These compounds are promising as complexones and antioxidants, showing the compound’s utility in the creation of new chemically active agents (Prishchenko et al., 2008).
Deprotection Studies : Studies have been conducted on the selective removal of the tert-butoxycarbonyl group, a common protecting group in peptide synthesis. This research is crucial for the development of more efficient methods in peptide chemistry (Bodanszky & Bodanszky, 2009).
Asymmetric Hydrogenation Catalysis : The compound has been used in catalysis for asymmetric hydrogenation of itaconic acid derivatives. This application is significant for the synthesis of key intermediates in medicinal chemistry, such as renin inhibitors (Inoguchi, Morimoto & Achiwa, 1989).
Tert-Butyloxycarbonylation Reagent : It has been utilized as a tert-butyloxycarbonylation reagent for acidic substrates. This application is important in the field of organic synthesis for protecting groups in peptide and protein chemistry (Saito, Ouchi & Takahata, 2006).
Propiedades
IUPAC Name |
(2S,4S)-4-(2,3-dimethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-11-7-6-8-15(12(11)2)23-13-9-14(16(20)21)19(10-13)17(22)24-18(3,4)5/h6-8,13-14H,9-10H2,1-5H3,(H,20,21)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXSIXCMECBNHX-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



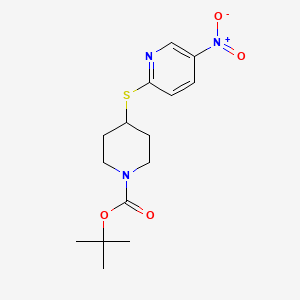
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3099476.png)

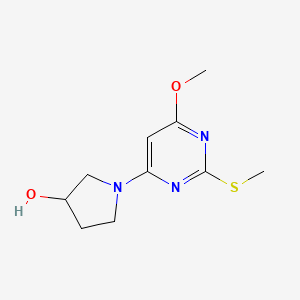

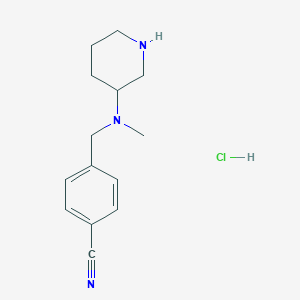
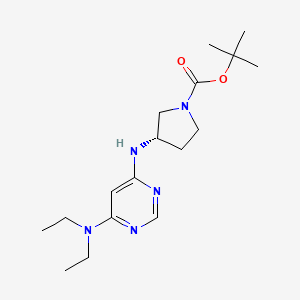
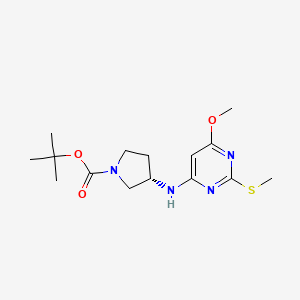
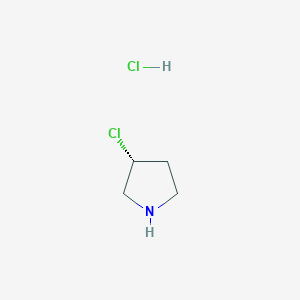

![(2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione](/img/structure/B3099528.png)

